molecular formula C14H10O B1316883 1-Ethynyl-4-phenoxybenzene CAS No. 4200-06-0

1-Ethynyl-4-phenoxybenzene

Cat. No. B1316883
CAS RN: 4200-06-0
M. Wt: 194.23 g/mol
InChI Key: LKMNQDOAPYPSNH-UHFFFAOYSA-N
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Description

1-Ethynyl-4-phenoxybenzene is a chemical compound with the empirical formula C14H10O . Its linear formula is C6H5OC6H4C≡CH . The molecular weight of this compound is 194.23 .


Molecular Structure Analysis

The molecular structure of 1-Ethynyl-4-phenoxybenzene is represented by the linear formula C6H5OC6H4C≡CH . This indicates that the molecule consists of a phenyl group (C6H5) attached to an ethynyl group (C≡CH) via a phenoxy group (OC6H4) .


Chemical Reactions Analysis

1-Ethynyl-4-phenoxybenzene can be used for Sonogashira coupling reactions . These reactions are a type of cross-coupling reaction used to synthesize conjugated enynes .


Physical And Chemical Properties Analysis

1-Ethynyl-4-phenoxybenzene has a boiling point of 90-95 °C at 0.4 mmHg . It has a density of 1.074 g/mL at 25 °C . The refractive index of this compound is 1.6060 (lit.) .

Scientific Research Applications

Electro-optical and Electrochemical Properties

1-Ethynyl-4-phenoxybenzene has been studied for its electro-optical and electrochemical properties. A study synthesized a derivative polymer from 1-ethynyl-4-phenoxybenzene, analyzing its chemical structure and properties like UV-visible absorption and photoluminescence. The study found that the polymer exhibited a band gap of 3.02 eV, indicating potential applications in optoelectronic devices (Gal et al., 2017).

Host-Guest Interactions

Research on host-guest chemistry involved 1-ethynyl-4-phenoxybenzene. A novel V-shaped enediyne based on this compound formed unexpected host-guest complexes with water molecules, demonstrating intricate molecular interactions useful in materials science and chemistry (Schmittel et al., 2001).

Phase Transfer Catalysis

The compound's role in phase transfer catalysis has been explored. In a study, derivatives of 1-ethynyl-4-phenoxybenzene underwent Pd(0)/Cu(I) catalyzed polymerization, displaying mesomorphic behavior. This indicates its usefulness in creating specific molecular arrangements and structures (Pugh & Percec, 1990).

Chain Growth Polycondensation

In polymer chemistry, 1-ethynyl-4-phenoxybenzene has been used in chain growth polycondensation. This process allowed for the synthesis of oligomers with controlled molecular weight and narrow distribution, crucial for the production of high-precision polymers (Kovalev et al., 2005).

Optical Properties

Its derivatives have also been studied for their optical properties. Acceptor and donor substituted bis(alkoxy)phenyl ethynyl oligomers based on this compound showed good thermal stability and displayed characteristic emissions in the green and blue regions, indicating potential applications in optoelectronics (Amin et al., 2017).

Safety And Hazards

1-Ethynyl-4-phenoxybenzene is classified as a skin sensitizer and can cause serious eye damage . It may also cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-ethynyl-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMNQDOAPYPSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509865
Record name 1-Ethynyl-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-phenoxybenzene

CAS RN

4200-06-0
Record name 1-Ethynyl-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-4-phenoxybenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
YS Gal, SH Jin, SY Shim, J Park, TK Son… - Molecular Crystals and …, 2017 - Taylor & Francis
… substituent was synthesized by the polymerization of 1-ethynyl-4-phenoxybenzene. The chemical structure of poly(1-ethynyl-4-phenoxybenzene) was characterized by NMR ( 1 H-, 13 C…
Number of citations: 1 www.tandfonline.com
F Cataldo, O Ursini, G Angelini - Journal of Macromolecular …, 2009 - Taylor & Francis
The monosubstituted acetylenes 1-ethynyl-4-biphenyl, 1-ethynyl-4-phenoxybenzene and 1-ethynyl-4-pentylbenzene were polymerized to the corresponding polyacetylenes with bulky …
Number of citations: 4 www.tandfonline.com
제갈영순, 진성호, 심상연, 박종욱… - 한국고분자학회학술대회 …, 2019 - dbpia.co.kr
… Here, we studied the polymerization behaviors of 1-ethynyl-4-phenoxybenzene, an aromatic acetylene, using various transition metal catalysts. The chemical structure and properties of …
Number of citations: 2 www.dbpia.co.kr
H van Hattum, HM Branderhorst, EE Moret… - Journal of Medicinal …, 2013 - ACS Publications
… This mixture was coupled with 1-ethynyl-4-phenoxybenzene by CuAAC followed by azide introduction and careful deacetylation without removal of the phthaloyl protection group. …
Number of citations: 85 pubs.acs.org
정지원, 손대원 - 한국고분자학회학술대회연구논문초록집, 2019 - dbpia.co.kr
… Here, we studied the polymerization behaviors of 1-ethynyl-4-phenoxybenzene, an aromatic acetylene, using various transition metal catalysts. The chemical structure and properties of …
Number of citations: 2 www.dbpia.co.kr
임승호, 김정수, 신우승, 김유진, 김수현… - 한국고분자학회학술 …, 2019 - dbpia.co.kr
… Here, we studied the polymerization behaviors of 1-ethynyl-4-phenoxybenzene, an aromatic acetylene, using various transition metal catalysts. The chemical structure and properties of …
Number of citations: 2 www.dbpia.co.kr
장한솔, 김아영, 육지호 - 한국고분자학회학술대회연구논문초록집, 2019 - dbpia.co.kr
… Here, we studied the polymerization behaviors of 1-ethynyl-4-phenoxybenzene, an aromatic acetylene, using various transition metal catalysts. The chemical structure and properties of …
Number of citations: 2 www.dbpia.co.kr
장보슬, 박경환, 강선웅, 허강무 - 한국고분자학회학술대회연구논문 …, 2019 - dbpia.co.kr
… Here, we studied the polymerization behaviors of 1-ethynyl-4-phenoxybenzene, an aromatic acetylene, using various transition metal catalysts. The chemical structure and properties of …
Number of citations: 0 www.dbpia.co.kr
R Luo, Y Liang, S Wang, J Liao, L Ouyang - Journal of Catalysis, 2023 - Elsevier
… Noteworthy, low yields (8g, 35 % and 8i, 38 %) were observed using 1-ethynyl-2-methoxy benzene and 1-ethynyl-4-phenoxybenzene as the alkylated sources, potentially due to the …
Number of citations: 0 www.sciencedirect.com
조수정, 조준희, 이성규, 곽영제 - 한국고분자학회학술대회연구논문 …, 2019 - dbpia.co.kr
… Here, we studied the polymerization behaviors of 1-ethynyl-4-phenoxybenzene, an aromatic acetylene, using various transition metal catalysts. The chemical structure and properties of …
Number of citations: 2 www.dbpia.co.kr

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